![molecular formula C13H17N5OS B2727633 N-(thiophen-2-ylmethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide CAS No. 2199632-18-1](/img/structure/B2727633.png)
N-(thiophen-2-ylmethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(thiophen-2-ylmethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide, commonly known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in Alzheimer's disease (AD). TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which is involved in the pathogenesis of AD.
Scientific Research Applications
Soluble Epoxide Hydrolase Inhibition
1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified as potential compounds for investigating their suitability in various disease models. Triazine heterocycles, which include structures similar to N-(thiophen-2-ylmethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide, were critical for high potency and selectivity, showing promise for in vivo investigation and robust effects on serum biomarkers (Thalji et al., 2013).
Potential Antipsychotic Agents
Heterocyclic carboxamides, including structures related to this compound, were evaluated as potential antipsychotic agents. These analogues showed promising results in vitro for binding to dopamine and serotonin receptors and in vivo for antagonizing apomorphine-induced responses in mice, suggesting their potential as backup compounds to existing antipsychotics (Norman et al., 1996).
Antimicrobial and Antitubercular Activities
N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and its derivatives demonstrated effective antibacterial activity against various microorganisms. The molecular docking studies suggested the potential of these compounds in binding with lung cancer proteins, indicating their broader application in antimicrobial and potential anticancer therapies (Cakmak et al., 2022).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
It has been suggested that similar compounds have diverse biological activities , indicating that this compound may also have various effects at the molecular and cellular level.
properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-4-(triazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c19-13(14-10-12-2-1-9-20-12)17-7-3-11(4-8-17)18-15-5-6-16-18/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWQTJQCICRRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.